1H-Pyrazole-1,5-dicarboxylic acid
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Overview
Description
1H-Pyrazole-1,5-dicarboxylic acid is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2 and three carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-1,5-dicarboxylic acid can be synthesized through various methods, including hydrothermal, mechanochemical, and precipitation techniques. These methods involve the reaction of pyrazole derivatives with suitable reagents under controlled conditions to yield the desired product . For instance, the hydrothermal method involves heating the reactants in a sealed vessel at high temperatures and pressures, leading to high yields and crystallinity of the product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-1,5-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups such as carboxylic acids and nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrazole-3,5-dicarboxylic acid derivatives .
Scientific Research Applications
1H-Pyrazole-1,5-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-1,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by acting as an antagonist or agonist, depending on the specific receptor involved .
Comparison with Similar Compounds
1H-Pyrazole-3,5-dicarboxylic acid: Similar in structure but differs in the position of carboxylic acid groups.
1H-Pyrazole-4-carboxylic acid: Contains a single carboxylic acid group at position 4.
1H-Pyrazole-5-carboxylic acid: Contains a single carboxylic acid group at position 5.
Uniqueness: 1H-Pyrazole-1,5-dicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
90993-83-2 |
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Molecular Formula |
C5H4N2O4 |
Molecular Weight |
156.10 g/mol |
IUPAC Name |
pyrazole-1,5-dicarboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-4(9)3-1-2-6-7(3)5(10)11/h1-2H,(H,8,9)(H,10,11) |
InChI Key |
URORXTCGNUBKKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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